Physicochemical and Pharmacological Profiling of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine: A Technical Whitepaper
Physicochemical and Pharmacological Profiling of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine: A Technical Whitepaper
Executive Summary
(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (CAS: 923215-34-3) is a highly specialized, synthetically derived molecular scaffold of significant interest in medicinal chemistry and neuropharmacology[1]. Characterized by a rigid 1,4-benzodioxin core, a lipophilic halogen substituent, and a basic methanamine pharmacophore, this compound serves as a critical building block for designing atypical antipsychotics and targeted aminergic G-protein coupled receptor (GPCR) modulators.
This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and mechanistic pharmacological relevance, engineered specifically for drug development professionals.
Structural Chemistry & Molecular Identity
The molecular architecture of this compound is defined by three functional domains:
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The 1,4-Benzodioxin Ring : Restricts conformational flexibility, acting as a bioisostere for the catechol moiety found in endogenous neurotransmitters (e.g., dopamine) while conferring absolute resistance to degradation by Catechol-O-methyltransferase (COMT).
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The 8-Chloro Substituent : Modulates the electron density of the aromatic ring and significantly increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability.
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The 6-Methanamine Group : Provides the essential basic nitrogen required for anchoring the molecule within the orthosteric binding pockets of aminergic receptors.
Table 1: Physicochemical Properties & Pharmacokinetic Indicators
| Property | Value | Causality / Significance |
| CAS Number | 923215-34-3 | Unique chemical identifier for regulatory tracking[1]. |
| Molecular Formula | C9H10ClNO2 | Defines the stoichiometric composition[2]. |
| Molecular Weight | 199.63 g/mol | Low MW (<500 Da) strictly complies with Lipinski's Rule of 5, favoring passive diffusion across the BBB. |
| Topological Polar Surface Area | ~47.5 Ų | TPSA < 90 Ų is highly predictive of excellent central nervous system (CNS) penetration. |
| Hydrogen Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Facilitates specific target binding (e.g., GPCR salt bridges) without impeding lipid membrane diffusion. |
Table 2: Hazard Classifications & Handling Protocols
| Hazard Class | Category | Hazard Code | Laboratory Implication |
| Acute Toxicity | Category 4 | H302, H312, H332 | Harmful via oral, dermal, and inhalation routes. Requires handling within a certified fume hood[1]. |
| Skin Irritation | Category 2 | H315 | Causes skin irritation. Necessitates standard nitrile gloves and lab coat[1]. |
| Eye Damage | Category 1 | H318 | Causes serious eye damage. Safety goggles are mandatory during synthesis and purification[1]. |
| STOT SE | Category 3 | H336 | May cause drowsiness. Reflects the compound's inherent neuroactive potential[1]. |
Synthesis Workflow & Mechanistic Causality
To ensure high purity and regiocontrol, the synthesis of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is achieved via a two-step sequence: Regioselective Formylation followed by Reductive Amination.
Protocol 1: Regioselective Formylation (Vilsmeier-Haack)
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Action : React 8-chloro-2,3-dihydro-1,4-benzodioxin with Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) at 90°C.
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Causality : DMF and POCl₃ react to generate the Vilsmeier chloroiminium ion, a highly electrophilic species. The 1,4-benzodioxin ring is strongly activated by the oxygen lone pairs. The 8-chloro substituent sterically blocks the adjacent positions, directing the electrophilic aromatic substitution regioselectively to the 6-position (para to the C1 oxygen), yielding 8-chloro-1,4-benzodioxin-6-carbaldehyde.
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Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). The complete disappearance of the starting material and the emergence of a UV-active, lower-Rf spot confirms quantitative conversion.
Protocol 2: Reductive Amination
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Action : Dissolve the intermediate carbaldehyde in anhydrous methanol. Add methanolic ammonia (NH₃) and a catalytic amount of acetic acid to adjust the pH to 5.5–6.0. Introduce Sodium Cyanoborohydride (NaCNBH₃) and stir at room temperature for 12 hours.
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Causality : The mildly acidic pH is critical; it catalyzes the condensation of ammonia with the aldehyde to form the imine intermediate without prematurely decomposing the reducing agent. NaCNBH₃ is specifically selected over NaBH₄ because it is stable at pH 5.5 and selectively reduces the protonated imine (iminium ion) over the unreacted aldehyde, preventing the formation of an unwanted alcohol byproduct.
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Self-Validation : Quench the reaction with 1M NaOH to liberate the basic amine, extract with dichloromethane, and analyze the organic layer via LC-MS. A mass peak of [M+H]⁺ = 200.0 confirms the successful synthesis.
Synthesis workflow of (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine.
Pharmacological Relevance: D2/5-HT1A Receptor Modulation
The benzodioxane methanamine scaffold is a privileged structure in the development of atypical antipsychotics. Derivatives based on this core, such as SSR181507, demonstrate high and selective affinities for dopamine D2-like and serotonin 5-HT1A receptors[3].
Structure-Activity Relationship (SAR) Causality:
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Target Anchoring : At physiological pH (7.4), the methanamine nitrogen is protonated. This allows it to form a critical, charge-reinforced salt bridge with a conserved Aspartate residue (e.g., Asp114 in D2, Asp116 in 5-HT1A) located in Transmembrane Domain 3 (TM3) of the GPCRs[4].
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Dual Modulation : The 8-chloro substitution provides steric bulk and lipophilicity. When bound to the D2 receptor, this bulk sterically biases the receptor conformation toward the inactive state, resulting in potent antagonism [3]. Conversely, within the slightly different topography of the 5-HT1A binding pocket, the molecule induces a conformational shift that triggers partial agonism [4]. This dual mechanism is highly sought after as it treats psychotic symptoms while minimizing extrapyramidal side effects (EPS)[4].
Dual D2 antagonism and 5-HT1A partial agonism signaling pathway.
Analytical Characterization Protocols
To ensure the scientific integrity of the synthesized compound, the following self-validating analytical protocols must be executed.
Protocol 3: HPLC-MS Validation
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Action : Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Causality : The acidic modifier (Formic Acid) ensures the methanamine remains fully protonated. This prevents secondary interactions with free silanols on the stationary phase (eliminating peak tailing) and facilitates highly efficient ionization in the Electrospray Ionization (ESI+) source.
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Self-Validation : The identity is confirmed by a single sharp UV peak (254 nm) coupled with a mass spectrum displaying the [M+H]⁺ ion at m/z 200.0. The presence of a secondary peak at m/z 202.0 at approximately 33% relative intensity confirms the characteristic isotopic signature of the single chlorine atom.
Protocol 4: NMR Structural Elucidation
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Action : Dissolve the purified sample in CDCl₃ (for the free base) or DMSO-d₆ (if converted to the HCl salt). Acquire ¹H and ¹³C NMR spectra.
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Self-Validation : The 1,4-benzodioxin ethylene bridge protons will appear as a characteristic multiplet around 4.2–4.3 ppm. Crucially, the isolated aromatic protons (positions 5 and 7) will present as meta-coupled doublets (J ≈ 2.0 Hz). This specific coupling constant definitively validates the regiochemistry of the substitution, proving the methanamine is at the 6-position and the chlorine is at the 8-position.
References
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NextSDS: Substance Database - (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine Hazard and Regulatory Data. Retrieved from 1
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PubChemLite / Luxembourg Centre for Systems Biomedicine - Structural Information: (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine. Retrieved from 2
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Chemikart - 923215-34-3 Molecular Properties. Retrieved from
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PubMed / National Institutes of Health - SSR181507, a dopamine D(2) receptor antagonist and 5-HT(1A) receptor agonist. I: Neurochemical and electrophysiological profile. Retrieved from 3
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Journal of Medicinal Chemistry (ACS Publications) - N-Substituted (2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine Derivatives as D2 Antagonists/5-HT1A Partial Agonists with Potential as Atypical Antipsychotic Agents. Retrieved from 4
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - (8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine (C9H10ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. SSR181507, a dopamine D(2) receptor antagonist and 5-HT(1A) receptor agonist. I: Neurochemical and electrophysiological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
